molecular formula C11H21BO2 B15315299 4,4,5,5-Tetramethyl-2-(1-methylcyclobutyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(1-methylcyclobutyl)-1,3,2-dioxaborolane

Cat. No.: B15315299
M. Wt: 196.10 g/mol
InChI Key: ZUPVQIXQUKYKRW-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(1-methylcyclobutyl)-1,3,2-dioxaborolane is an organoboron compound known for its stability and reactivity. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a cyclobutyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(1-methylcyclobutyl)-1,3,2-dioxaborolane typically involves the reaction of 1-methylcyclobutanol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(1-methylcyclobutyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The boron atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Grignard reagents or organolithium compounds in dry ether or tetrahydrofuran.

Major Products

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Various organoboron compounds depending on the substituent used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(1-methylcyclobutyl)-1,3,2-dioxaborolane has numerous applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and as a precursor for boron-containing drugs.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(1-methylcyclobutyl)-1,3,2-dioxaborolane involves the formation of a boronate ester intermediate during reactions. The boron atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions. The compound’s reactivity is influenced by the electronic and steric properties of the substituents attached to the boron atom.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(3-pyridyl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(1-methylcyclobutyl)-1,3,2-dioxaborolane is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and industrial applications.

Properties

Molecular Formula

C11H21BO2

Molecular Weight

196.10 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(1-methylcyclobutyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C11H21BO2/c1-9(2)10(3,4)14-12(13-9)11(5)7-6-8-11/h6-8H2,1-5H3

InChI Key

ZUPVQIXQUKYKRW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CCC2)C

Origin of Product

United States

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